D-Glucose ethylenedithioacetal

CAS No.: 3650-65-5

Cat. No.: VC3709383

Molecular Formula: C8H16O5S2

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3650-65-5 |

|---|---|

| Molecular Formula | C8H16O5S2 |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | (1R,2S,3R,4R)-1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol |

| Standard InChI | InChI=1S/C8H16O5S2/c9-3-4(10)5(11)6(12)7(13)8-14-1-2-15-8/h4-13H,1-3H2/t4-,5-,6+,7-/m1/s1 |

| Standard InChI Key | LOVIILREBFKRIA-MVIOUDGNSA-N |

| Isomeric SMILES | C1CSC(S1)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

| SMILES | C1CSC(S1)C(C(C(C(CO)O)O)O)O |

| Canonical SMILES | C1CSC(S1)C(C(C(C(CO)O)O)O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

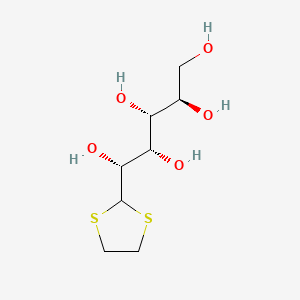

D-Glucose ethylenedithioacetal (CAS: 3650-65-5) is a glucose derivative with a cyclic dithioacetal functional group. The compound's IUPAC name is (1R,2S,3R,4R)-1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol, which highlights its structural features including the 1,3-dithiolane ring system attached to a pentane pentol backbone . The molecular structure contains a dithioacetal moiety formed by the reaction of the aldehyde group of glucose with ethanedithiol, resulting in a cyclic structure that incorporates sulfur atoms bonded to carbon atoms in a specific arrangement . This structural modification significantly alters the reactivity profile of the parent glucose molecule while maintaining its stereochemical configuration.

Physical and Chemical Properties

D-Glucose ethylenedithioacetal possesses several distinctive physical and chemical properties that make it valuable in organic synthesis. The compound has a molecular formula of C8H16O5S2 and a molecular weight of 256.3 g/mol . The presence of the dithioacetal functional group enhances the compound's stability compared to the free aldehyde form of glucose, particularly under conditions that would normally affect the reactive aldehyde group . Table 1 summarizes the key physical and chemical properties of D-Glucose ethylenedithioacetal.

Table 1: Physical and Chemical Properties of D-Glucose Ethylenedithioacetal

Synthesis Methods

Formation from D-Glucose

The synthesis of D-Glucose ethylenedithioacetal involves the reaction between D-glucose and ethanedithiol. This transformation represents a classic protection strategy in carbohydrate chemistry, where the reactive aldehyde group is converted into a more stable dithioacetal functional group. The formation of this compound exemplifies a fundamental reaction in organic synthesis—the protection of carbonyl groups through thioacetal formation.

Reaction Conditions

The formation of D-Glucose ethylenedithioacetal requires specific reaction conditions to facilitate the efficient transformation of the glucose aldehyde group. The reaction typically employs an acid catalyst such as hydrochloric acid or sulfuric acid to promote the nucleophilic attack of the thiol groups on the carbonyl carbon. The process involves the formation of a cyclic dithioacetal ring, which effectively shields the aldehyde group from participating in unwanted reactions during subsequent synthetic steps. The reaction conditions need to be carefully controlled to ensure high yields and stereoselectivity, particularly given the multiple hydroxyl groups present in the glucose molecule that could potentially interfere with the desired transformation.

Applications in Organic Chemistry

Protection of Aldehyde Groups

One of the primary applications of D-Glucose ethylenedithioacetal is in the protection of the aldehyde group during organic synthesis. The conversion of the reactive aldehyde functionality to a dithioacetal significantly reduces its reactivity, allowing for selective chemical transformations at other positions in the molecule. This protection strategy is particularly valuable when working with complex carbohydrates that contain multiple reactive sites. The dithioacetal protection is stable under various reaction conditions, including basic environments and nucleophilic reagents, making it a versatile tool in synthetic carbohydrate chemistry .

Role in Carbohydrate Synthesis

D-Glucose ethylenedithioacetal plays a crucial role in the synthesis of complex carbohydrates and glycoconjugates. By protecting the aldehyde group, chemists can perform selective modifications on other parts of the glucose molecule, which is essential for building more complex structures. These modifications may include selective oxidation, reduction, or substitution reactions at specific hydroxyl groups. The ability to control reactivity in this manner is fundamental to the synthesis of oligosaccharides, glycoproteins, and other biologically important carbohydrate derivatives that are relevant to pharmaceutical and biochemical applications .

Biochemical Interactions

Enzyme Interactions

Research has demonstrated that D-Glucose ethylenedithioacetal and related compounds can interact with specific enzymes such as the β-glucosidase of Stachybotrys atra. These interactions provide valuable insights into the substrate specificity and catalytic mechanisms of carbohydrate-processing enzymes . Studies have shown that linear analogues of D-glucose, including derivatives with dithioacetal modifications, can interact simultaneously with both donor and acceptor centers of certain enzymes, influencing their catalytic activity and substrate recognition properties .

Structural Analogs and Derivatives

Several structural analogs and derivatives of D-Glucose ethylenedithioacetal have been investigated to understand structure-activity relationships in carbohydrate chemistry. For example, N-butyl-D-gluconamide has been shown to act as an acceptor for glucosyl transfer in enzymatic reactions . The behavior of these related compounds provides insights into how structural modifications affect reactivity and recognition by biological systems. Additionally, compounds like D-gluconamide and its N-substituted derivatives exhibit varying degrees of interaction with enzymatic systems, demonstrating the importance of structural features in determining biological activity .

Current Research and Future Perspectives

Research on D-Glucose ethylenedithioacetal continues to focus on its applications in carbohydrate synthesis and potential roles in developing new pharmaceutical agents. The compound's ability to selectively protect the aldehyde group while allowing modifications at other positions makes it valuable for synthesizing complex glycoconjugates that have potential therapeutic applications . Future research directions may include exploring new synthetic methodologies that utilize D-Glucose ethylenedithioacetal in more complex transformations, investigating its role in the synthesis of carbohydrate-based drugs, and further understanding its interactions with biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume